

5-Methyl-5-phenylhydantoin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **5-Methyl-5-phenylhydantoin**

Cat. No.: **B155086**

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CAS Number: 6843-49-8

This technical guide provides an in-depth overview of **5-Methyl-5-phenylhydantoin**, a heterocyclic organic compound with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering comprehensive data on its properties, synthesis, and biological activities.

Chemical and Physical Properties

5-Methyl-5-phenylhydantoin, also known as 5-methyl-5-phenylimidazolidine-2,4-dione, belongs to the hydantoin class of compounds.^{[1][2]} Hydantoins are noted for their applications in the development of treatments for neurological conditions.^[2] The presence of both a methyl and a phenyl group on the hydantoin core imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.^[2]

Table 1: Physicochemical Properties of **5-Methyl-5-phenylhydantoin**

Property	Value	Source(s)
CAS Number	6843-49-8	[3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[3]
Molecular Weight	190.20 g/mol	[3]
IUPAC Name	5-methyl-5-phenylimidazolidine-2,4-dione	[3]
Melting Point	199-201 °C	[4]
Boiling Point	325.7°C (rough estimate)	[4]
Density	1.2167 (rough estimate)	[4]
InChI	InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)	
InChIKey	JNGWGQUYLVSFND-UHFFFAOYSA-N	[3]
Canonical SMILES	CC1(C(=O)NC(=O)N1)C2=CC=CC=C2	[3]

Synthesis

A prevalent method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction.[1][5] This multicomponent reaction offers an efficient route to produce a wide array of hydantoin derivatives.[1][5] While a specific protocol for **5-Methyl-5-phenylhydantoin** is not detailed in the searched literature, a well-documented, modified Bucherer-Bergs synthesis of the closely related 5-methyl-5-benzyl hydantoin provides a robust experimental template.[1] The synthesis of **5-Methyl-5-phenylhydantoin** would analogously start from acetophenone.

Experimental Protocol: Modified Bucherer-Bergs Synthesis

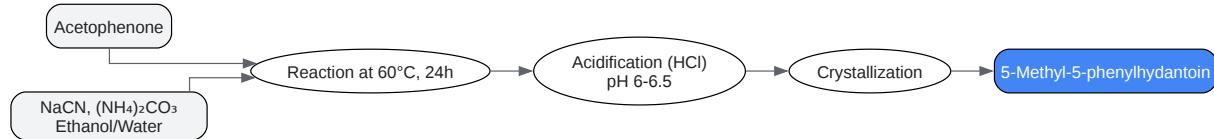
This protocol is adapted from the synthesis of 5-methyl-5-benzyl hydantoin.[1]

Materials:

- Acetophenone
- Sodium Cyanide (NaCN)
- Ammonium Carbonate ($(\text{NH}_4)_2\text{CO}_3$)
- Ethanol
- Water
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Dissolve acetophenone (0.1 mol) in a 1:1 mixture of ethanol (60 mL) and water (60 mL).
- To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).
- Heat the reaction mixture to 60°C and stir for 24 hours.
- After 24 hours, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 under a fume hood.
- Cool the mixture to room temperature to allow for the precipitation of the product.
- Filter the resulting crystals and recrystallize from 50% ethanol.
- Dry the purified crystals of **5-Methyl-5-phenylhydantoin**.



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Figure 1. Synthetic workflow for **5-Methyl-5-phenylhydantoin** via a modified Bucherer-Bergs reaction.

Biological Activity and Potential Applications

5-Methyl-5-phenylhydantoin is recognized as a reactant in the synthesis of compounds with potential therapeutic applications, including beta-amino alcohols that act as inhibitors of mycobacterial N-acetyltransferase, and N-chlorohydantoins.^{[4][6]} The hydantoin scaffold is a key feature in many compounds with anticonvulsant properties.^{[7][8][9]}

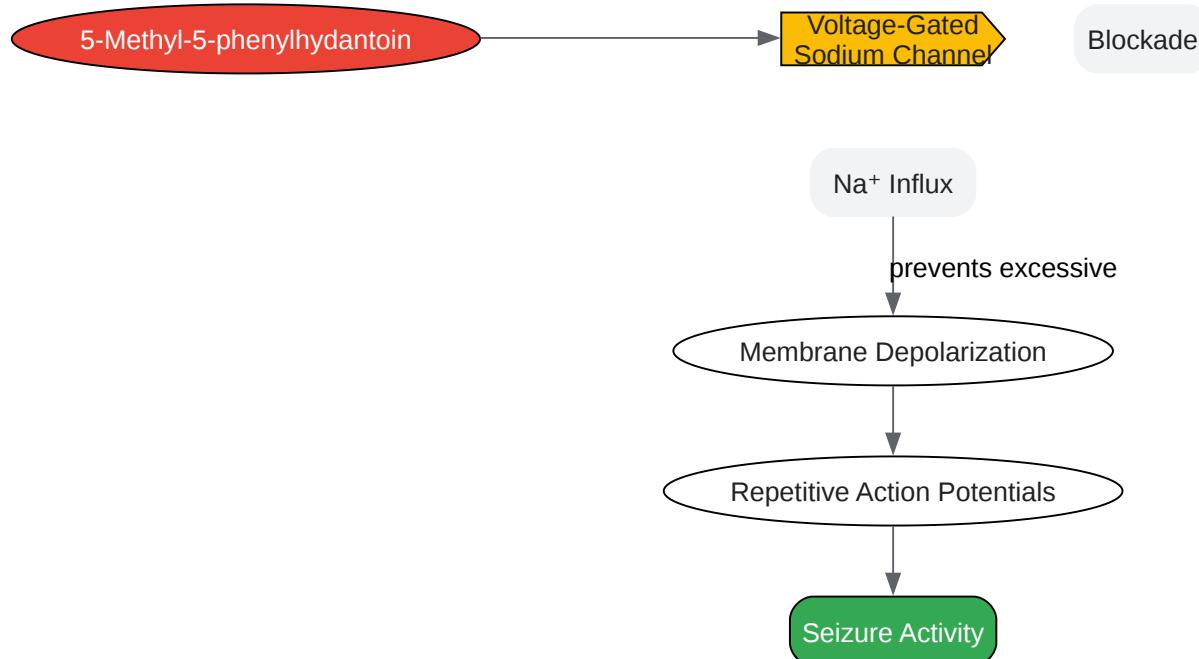
Anticonvulsant Activity

Derivatives of 5-phenylhydantoin have been extensively studied for their anticonvulsant effects.^[10] The primary mechanism of action for many hydantoin-based anticonvulsants, such as phenytoin, is the blockade of voltage-gated sodium channels.^[7] This action reduces the repetitive firing of action potentials in neurons, thereby suppressing seizure activity.^[7]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant drugs.^{[7][8][11]}

- **Animal Model:** Male ICR mice are commonly used.^[7]
- **Drug Administration:** The test compound, **5-Methyl-5-phenylhydantoin**, is administered intraperitoneally at various doses. A vehicle control group receives the solvent alone.
- **Induction of Seizure:** After a predetermined time for drug absorption, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
- **Observation:** The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- **Endpoint:** The ability of the compound to prevent the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity. The median effective dose (ED₅₀) can be calculated.^[7]



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Figure 2. Proposed mechanism of anticonvulsant action via sodium channel blockade.

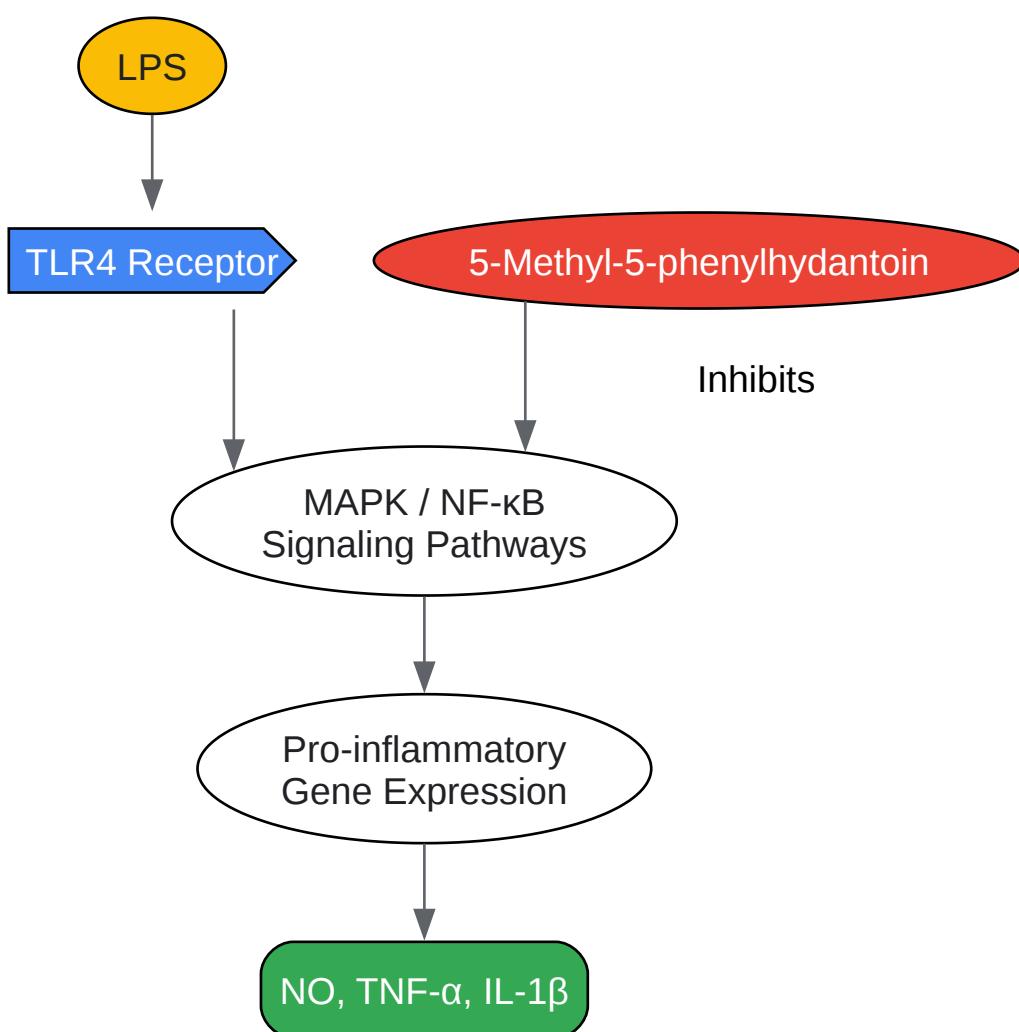
Anti-inflammatory Activity

Hydantoin derivatives have also been investigated for their anti-inflammatory properties.[12][13] The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-1 beta (IL-1 β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[12][14]

Experimental Protocol: In Vitro Anti-inflammatory Assay

- Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

- Treatment: Cells are pre-treated with various concentrations of **5-Methyl-5-phenylhydantoin** for a specified period.
- Stimulation: Inflammation is induced by adding LPS to the cell culture media.
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[12]
 - Cytokines (TNF- α , IL-1 β): The levels of pro-inflammatory cytokines in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[12][14]
- Data Analysis: The reduction in the levels of these inflammatory mediators in the presence of the test compound compared to the LPS-only control indicates anti-inflammatory activity.



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